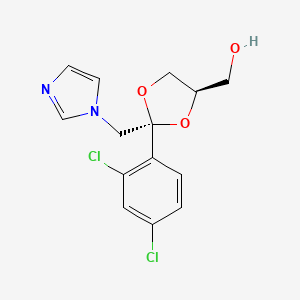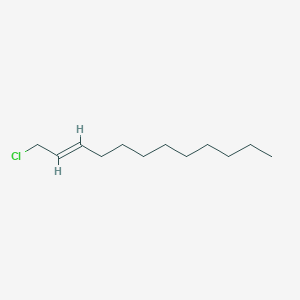![molecular formula C₂₈H₄₃FN₃O₉PSi B1145293 N-[[P(S),2'R]-2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-P-phenyl-5'-uridy CAS No. 1256490-54-6](/img/new.no-structure.jpg)
N-[[P(S),2'R]-2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-P-phenyl-5'-uridy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[P(S),2’R]-2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine-d5 1-Methylethyl Ester is a complex organic compound with significant applications in various fields, including medicinal chemistry and biological research. This compound is characterized by its unique structural features, which include a deoxy sugar moiety, a fluoro group, and a silyl protecting group.
Preparation Methods
The synthesis of N-[[P(S),2’R]-2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine-d5 1-Methylethyl Ester involves multiple steps, including the protection of hydroxyl groups, introduction of the fluoro group, and coupling reactions. The reaction conditions typically require the use of specific reagents such as tert-butyldimethylsilyl chloride for silylation and various catalysts to facilitate the coupling reactions . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of the fluoro group can influence the oxidation state of the molecule.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The silyl protecting group can be substituted under specific conditions to yield different derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
N-[[P(S),2’R]-2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine-d5 1-Methylethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving nucleic acid analogs and their interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, particularly in antiviral and anticancer research
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and the silyl protecting group play crucial roles in modulating the compound’s activity and stability. The pathways involved may include inhibition of enzyme activity or interference with nucleic acid synthesis .
Comparison with Similar Compounds
Compared to other similar compounds, N-[[P(S),2’R]-2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine-d5 1-Methylethyl Ester stands out due to its unique combination of structural features. Similar compounds include:
N-[[P(S),2’R]-2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine: Lacks the deuterium labeling.
N-[[P(S),2’R]-2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine-d5: Similar but without the 1-Methylethyl Ester group
Properties
CAS No. |
1256490-54-6 |
|---|---|
Molecular Formula |
C₂₈H₄₃FN₃O₉PSi |
Molecular Weight |
643.71 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





